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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B15555545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and filter set

recommendations for the successful use of Sulfo-Cy3 amine in fluorescence microscopy

applications. Sulfo-Cy3 amine is a water-soluble and highly photostable fluorescent dye,

making it an excellent choice for labeling biomolecules in aqueous environments.[1][2][3][4] Its

primary amine group allows for straightforward conjugation to various electrophilic groups on

proteins, nucleic acids, and other molecules.[5][6]

Core Properties of Sulfo-Cy3
Sulfo-Cy3 is a sulfonated cyanine dye, a modification that significantly enhances its water

solubility.[7][8] This property is particularly advantageous for labeling sensitive proteins that

may denature in the presence of organic co-solvents.[8] The dye exhibits bright fluorescence in

the orange-red region of the spectrum and is compatible with standard Cy3® filter sets.[9]

Quantitative Data Summary
The spectral and physical properties of Sulfo-Cy3 amine and its NHS ester derivative are

summarized below for easy reference.
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Property Sulfo-Cy3 Amine
Sulfo-Cy3 NHS
Ester

Reference(s)

Excitation Maximum ~548 nm ~555 nm [5][9][10]

Emission Maximum ~563 nm ~570 nm [5][9][10]

Molar Extinction

Coefficient
~162,000 cm⁻¹M⁻¹ ~150,000 cm⁻¹M⁻¹ [9][10]

Quantum Yield ~0.1 ~0.15 - 0.24 [5][9][10]

Solubility
High in water, DMSO,

DMF

Good in water, DMSO,

DMF
[5][9]

Reactive Group Primary Amine
N-hydroxysuccinimidyl

ester
[5][8]

Reacts With
Electrophiles (e.g.,

NHS esters)
Primary Amines [5][8]

Recommended Filter Sets for Sulfo-Cy3 Microscopy
Standard Cy3 filter sets are optimal for microscopy with Sulfo-Cy3 labeled samples.[3] These

filter sets are designed to efficiently excite the fluorophore and collect its emitted fluorescence

while blocking unwanted background light.

Filter Component
Recommended
Wavelength Range

Purpose Reference(s)

Excitation Filter 513 - 556 nm
Transmits light to

excite Sulfo-Cy3
[4]

Dichroic Mirror Cut-on at ~562 nm

Reflects excitation

light, transmits

emission light

[4]

Emission Filter 570 - 613 nm

Transmits Sulfo-Cy3

fluorescence to the

detector

[4]
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Experimental Protocols
Protocol 1: Indirect Immunofluorescence Staining of
Adherent Cells
This protocol provides a step-by-step guide for immunofluorescently labeling intracellular

targets in adherent cells using a primary antibody and a Sulfo-Cy3 conjugated secondary

antibody.

Materials:

Adherent cells grown on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Primary Antibody (specific to the target of interest)

Sulfo-Cy3 conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Culture: Grow adherent cells on sterile glass coverslips in a culture plate until they reach

50-70% confluency.[2]

Washing: Gently wash the cells three times with PBS to remove culture medium.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

[11]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1-0.25%

Triton X-100 in PBS for 10 minutes.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for

30-60 minutes.[2]

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the

manufacturer's recommendations. Incubate the cells with the diluted primary antibody for 1-2

hours at room temperature or overnight at 4°C in a humidified chamber.[12]

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the Sulfo-Cy3 conjugated secondary antibody in

Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room

temperature, protected from light.[12]

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10

minutes.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a

suitable Cy3 filter set.

Protocol 2: Labeling of Proteins with Sulfo-Cy3 NHS
Ester
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This protocol describes the conjugation of Sulfo-Cy3 NHS ester to a protein containing primary

amines (e.g., lysine residues).

Materials:

Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

Sulfo-Cy3 NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]

Size-Exclusion Chromatography column (e.g., Sephadex G-25) for purification

Procedure:

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10

mg/mL.[13] Ensure the buffer is free of primary amines (e.g., Tris).

Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small

amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common

starting point is a 10:1 to 20:1 molar excess of the dye.[7]

Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated

amount of the dye stock solution.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous

stirring, protected from light.[10]

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column pre-equilibrated with PBS. The first colored band to elute will be the

Sulfo-Cy3 labeled protein.

Determination of Degree of Labeling (DOL): Measure the absorbance of the purified

conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3). Calculate the DOL using the
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following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where A_max is the absorbance at ~555 nm, A_280 is the absorbance at 280 nm,

ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction

coefficient of the dye, and CF_280 is the correction factor for the dye's absorbance at 280

nm.

Visualizations
Experimental Workflow: Indirect Immunofluorescence
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Sample Preparation

Staining

Imaging

1. Culture Cells on Coverslip

2. Wash with PBS

3. Fix with Paraformaldehyde

4. Permeabilize (Triton X-100)

5. Block with BSA

6. Primary Antibody Incubation

7. Wash with PBS

8. Sulfo-Cy3 Secondary
Antibody Incubation

9. Wash with PBS

10. Counterstain (DAPI)

11. Mount Coverslip

12. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for indirect immunofluorescence staining.
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Signaling Pathway Investigation: FRET Microscopy
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study

molecular interactions in living cells.[14] Sulfo-Cy3 can be used as an acceptor fluorophore in a

FRET pair with a suitable donor (e.g., FITC or a fluorescent protein like GFP) to investigate

protein-protein interactions.
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Caption: Principle of FRET for protein interaction studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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